1-(5-Hydroxy-8-methoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-(5-HYDROXY-8-METHOXY-3,4-DIHYDRONAPHTHALEN-2-YL)ETHANONE can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative. This reaction is typically carried out in the presence of a solvent such as N,N-dimethylformamide (DMF) and a catalyst like anhydrous TBAF (tetra-n-butylammonium fluoride) under an argon atmosphere at room temperature . Industrial production methods may involve similar synthetic strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(5-HYDROXY-8-METHOXY-3,4-DIHYDRONAPHTHALEN-2-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxy and methoxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
1-(5-HYDROXY-8-METHOXY-3,4-DIHYDRONAPHTHALEN-2-YL)ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-HYDROXY-8-METHOXY-3,4-DIHYDRONAPHTHALEN-2-YL)ETHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of tumor growth in cancer cells .
Comparison with Similar Compounds
1-(5-HYDROXY-8-METHOXY-3,4-DIHYDRONAPHTHALEN-2-YL)ETHANONE can be compared with other similar compounds, such as:
5,8-Dihydroxy-2-methylnaphthalene-1,4-dione: Known for its potent biological activities.
3,4-Dihydronaphthalen-1(2H)-one derivatives: Studied for their anticancer properties.
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Used in various chemical syntheses . The uniqueness of 1-(5-HYDROXY-8-METHOXY-3,4-DIHYDRONAPHTHALEN-2-YL)ETHANONE lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(5-hydroxy-8-methoxy-3,4-dihydronaphthalen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)9-3-4-10-11(7-9)13(16-2)6-5-12(10)15/h5-7,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBFWQIFPBHAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2CC1)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70750580 |
Source
|
Record name | 1-(5-Hydroxy-8-methoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70750580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88928-61-4 |
Source
|
Record name | 1-(5-Hydroxy-8-methoxy-3,4-dihydronaphthalen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70750580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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